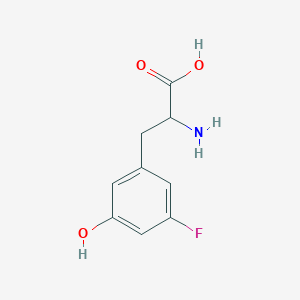
3-Fluoro-5-hydroxy-DL-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-hydroxy-DL-phenylalanine is a fluorinated derivative of phenylalanine, an essential amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of phenylalanine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The hydroxylation can be achieved through enzymatic or chemical methods, often involving hydroxylating agents like hydrogen peroxide or molecular oxygen in the presence of catalysts .
Industrial Production Methods: Industrial production of fluorinated phenylalanines, including 3-Fluoro-5-hydroxy-DL-phenylalanine, often employs biocatalytic processes due to their selectivity and mild reaction conditions. Enzymes such as fluorinases and hydroxylases are utilized to introduce the fluorine and hydroxyl groups, respectively . These methods are advantageous as they offer high yields and regioselectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-5-hydroxy-DL-phenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group, forming fluorinated phenylalanine.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of fluorinated phenylalanine.
Substitution: Formation of substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-hydroxy-DL-phenylalanine has diverse applications in scientific research:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-DL-phenylalanine: Lacks the hydroxyl group, making it less hydrophilic and altering its reactivity.
5-Hydroxy-DL-phenylalanine: Lacks the fluorine atom, affecting its stability and bioavailability.
3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine: Contains an additional trifluoromethyl group, further enhancing its stability and lipophilicity.
Uniqueness: 3-Fluoro-5-hydroxy-DL-phenylalanine is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. These modifications enhance its stability, bioavailability, and potential as a therapeutic and diagnostic agent .
Eigenschaften
Molekularformel |
C9H10FNO3 |
|---|---|
Molekulargewicht |
199.18 g/mol |
IUPAC-Name |
2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-1-5(2-7(12)4-6)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14) |
InChI-Schlüssel |
SMVXELKDUVBXNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1O)F)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride](/img/structure/B13050250.png)


![(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050282.png)
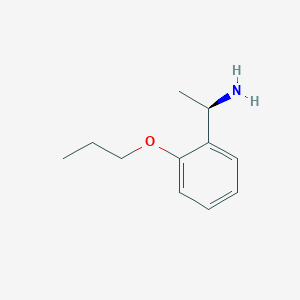
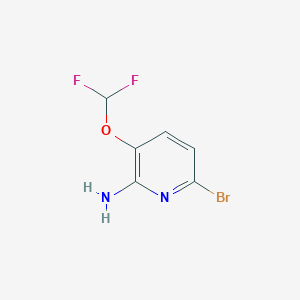
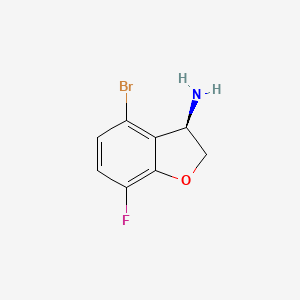


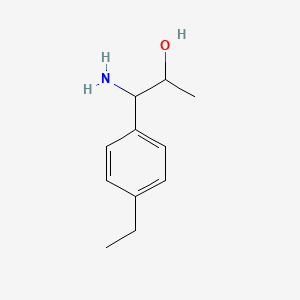
![Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13050324.png)
